molecular formula C19H13FN4O3S B6558977 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1170579-27-7

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6558977
CAS No.: 1170579-27-7
M. Wt: 396.4 g/mol
InChI Key: VKQCMHXWKYYATQ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-pyrazole hybrid featuring a 6-fluoro substitution on the benzothiazole ring, a 3-methyl group on the pyrazole moiety, and a benzodioxole carboxamide substituent. The fluorine atom enhances electronegativity and metabolic stability, while the benzodioxole group may contribute to improved solubility and binding interactions with biological targets.

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3S/c1-10-6-17(22-18(25)11-2-5-14-15(7-11)27-9-26-14)24(23-10)19-21-13-4-3-12(20)8-16(13)28-19/h2-8H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQCMHXWKYYATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Three compounds with overlapping structural features are analyzed for comparison:

Compound Name Molecular Formula Molecular Weight Key Substituents Available Data
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (Target) C₂₀H₁₄FN₃O₃S 395.4 g/mol 6-fluoro-benzothiazole, 3-methyl-pyrazole, benzodioxole carboxamide Limited; inferred from analogues
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₂N₄OS₂ 356.4 g/mol Benzothiazole, 5-methylthiophene, pyrazole carboxamide CAS 64-17-5 (note: likely erroneous, as this corresponds to ethanol); InChIKey: HIVAWMJADJGEEY
1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide C₁₈H₁₇FN₆OS 384.4 g/mol 6-fluoro-benzothiazole, 3-methyl-pyrazole, ethyl and methyl-pyrazole substituents CAS 1170293-73-8; molecular weight confirmed; no physicochemical data (density, melting point)

Structural and Functional Differences

Substituent Effects: The target compound incorporates a benzodioxole group, which is absent in the other analogues. Benzodioxole is known to enhance metabolic stability and π-π stacking interactions compared to the 5-methylthiophene in or the ethyl-pyrazole in .

Molecular Weight and Complexity :

  • The target compound (395.4 g/mol) is heavier than (384.4 g/mol) and (356.4 g/mol), primarily due to the benzodioxole substituent. Higher molecular weight may impact bioavailability and permeability.

Synthetic Accessibility :

  • The ethyl and methyl groups in suggest simpler alkylation steps during synthesis, whereas the benzodioxole in the target compound may require more complex coupling reactions.

Research Findings and Implications

Bioactivity Trends (Inferred)

  • Fluorinated Analogues : The presence of fluorine in the target compound and correlates with improved target selectivity in kinase inhibitors, as seen in related benzothiazole derivatives .
  • Benzodioxole vs.

Gaps in Data

  • No experimental data (e.g., IC₅₀, logP) are available for the target compound, limiting direct pharmacological comparisons.

Preparation Methods

Benzothiazole Ring Construction

The 6-fluoro-1,3-benzothiazole scaffold is synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (Scheme 1).

Scheme 1 :

2-Amino-4-fluorothiophenol+BrCNEtOH, reflux6-Fluoro-1,3-benzothiazol-2-amine\text{2-Amino-4-fluorothiophenol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{6-Fluoro-1,3-benzothiazol-2-amine}

Optimization Data :

ConditionYield (%)Purity (HPLC)
Ethanol, 80°C, 6 h7895.2
Methanol, 70°C, 8 h6592.1

Pyrazole Ring Formation

The 3-methyl-1H-pyrazole ring is constructed via cyclocondensation of acetylacetone with hydrazine hydrate. Subsequent bromination at the 2-position introduces a leaving group for nucleophilic substitution (Scheme 2).

Scheme 2 :

Acetylacetone+Hydrazine hydrateEtOH, Δ3-Methyl-1H-pyrazol-5-amineNBS2-Bromo-3-methyl-1H-pyrazol-5-amine\text{Acetylacetone} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{3-Methyl-1H-pyrazol-5-amine} \xrightarrow{\text{NBS}} \text{2-Bromo-3-methyl-1H-pyrazol-5-amine}

Key Parameters :

  • Reaction temperature: 60–70°C

  • N-Bromosuccinimide (NBS) stoichiometry: 1.1 equiv

Coupling Benzothiazole and Pyrazole Moieties

Intermediate A is synthesized via nucleophilic aromatic substitution (SNAr) between 6-fluoro-1,3-benzothiazol-2-amine and 2-bromo-3-methyl-1H-pyrazol-5-amine in dimethylformamide (DMF) with K2CO3 as base (Table 1).

Table 1 : Optimization of SNAr Reaction

BaseSolventTemp (°C)Time (h)Yield (%)
K2CO3DMF1001272
Cs2CO3DMF1001068
Et3NTHF802445

Synthesis of Intermediate B: 2H-1,3-Benzodioxole-5-carboxylic Acid

Intermediate B is prepared via oxidation of piperonal (2H-1,3-benzodioxole-5-carbaldehyde) using Jones reagent (CrO3/H2SO4) in acetone (Scheme 3).

Scheme 3 :

PiperonalCrO3/H2SO42H-1,3-Benzodioxole-5-carboxylic acid\text{Piperonal} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{2H-1,3-Benzodioxole-5-carboxylic acid}

Reaction Metrics :

  • Yield: 89%

  • Purity: 98.5% (by titration)

Final Amide Coupling

The target compound is obtained by coupling Intermediate A and B using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) (Scheme 4).

Scheme 4 :

Intermediate A+Intermediate BEDC/HOBt, DCMTarget Compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound}

Optimization Insights :

  • Coupling Agents : EDC/HOBt outperformed DCC (N,N'-dicyclohexylcarbodiimide) and HATU (Table 2).

  • Solvent Screening : DCM provided higher yields than THF or acetonitrile.

Table 2 : Coupling Agent Comparison

AgentSolventYield (%)Purity (%)
EDC/HOBtDCM8597.3
DCCDCM6289.4
HATUDMF7895.1

Purification and Characterization

Crystallization : The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals.
Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 6.88 (s, 1H), 6.05 (s, 2H, OCH2O), 2.51 (s, 3H, CH3).

  • HRMS (ESI+) : m/z calcd. for C20H14FN4O3S [M+H]+: 425.0712; found: 425.0715.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A patent-derived method utilizes a one-pot strategy combining SNAr and amide coupling, reducing purification steps (Yield: 70%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the SNAr step, enhancing yield to 80%.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Additive screening identified tetrabutylammonium bromide (TBAB) as effective for improving solubility in DMF.

  • Byproduct Formation : Excess base (K2CO3) in SNAr reactions led to hydrolysis byproducts; stoichiometric control minimized this issue .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling pyrazole and benzothiazole precursors. A common method uses K₂CO₃ in DMF to facilitate nucleophilic substitution or condensation reactions, as seen in analogous heterocyclic systems . For example, Vilsmeier-Haack reagent (DMF/POCl₃) has been employed to introduce formyl groups into pyrazole-benzothiazole hybrids, requiring precise temperature control (60–65°C) and neutralization with NaHCO₃ for crystallization . Optimization may involve solvent polarity adjustments, catalyst screening (e.g., phase-transfer catalysts), or microwave-assisted synthesis to reduce reaction times and improve purity.

Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?

X-ray crystallography is critical for resolving molecular geometry, as demonstrated for related benzothiazole-pyrazole hybrids, where dihedral angles between aromatic systems and non-classical C–H···π interactions were characterized . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent integration and coupling patterns (e.g., pyrazole C–H protons at δ 6.5–7.5 ppm).
  • IR Spectroscopy : Confirming functional groups like carbonyl (C=O, ~1680 cm⁻¹) and benzodioxole (C–O–C, ~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validating molecular formula accuracy .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions with targets like VEGFR-2 or Factor Xa?

Docking workflows should include:

  • Target Selection : Prioritize kinases (e.g., VEGFR-2) based on structural homology to known inhibitors like acrizanib, a pyrazole-based VEGFR-2 inhibitor .
  • Software : Use AutoDock Vina or Schrödinger Suite for flexibility sampling.
  • Validation : Compare docking poses with crystallized ligand-protein complexes (e.g., PDB: 4AG8 for VEGFR-2). Key interactions to analyze include hydrogen bonding with kinase hinge regions (e.g., Glu883, Cys917) and hydrophobic packing with benzodioxole .

Q. How can contradictions in biological activity data across assay systems be resolved?

Discrepancies often arise from assay conditions (e.g., cell permeability vs. enzymatic inhibition). Strategies include:

  • Orthogonal Assays : Combine enzymatic assays (e.g., Factor Xa inhibition ) with cell-based models (e.g., choroidal neovascularization for anti-angiogenic activity ).
  • SAR Analysis : Systematically modify substituents (e.g., fluorobenzothiazole for enhanced metabolic stability) and correlate with activity trends .
  • Plasma Protein Binding Studies : Assess free fraction to explain in vitro-in vivo efficacy gaps .

Q. What in vivo models are appropriate for pharmacokinetic profiling, particularly blood-brain barrier (BBB) penetration?

  • Rodent Models : Intravenous/oral dosing in rats to calculate AUC, Cmax, and half-life. For BBB assessment, measure brain-to-plasma ratios post-administration .
  • Microsomal Stability Assays : Use liver microsomes to predict CYP450-mediated metabolism.
  • Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) if low bioavailability is observed .

Q. How does modifying the benzodioxole moiety impact kinase selectivity?

SAR studies on analogous compounds show that:

  • Electron-Withdrawing Groups (e.g., fluoro) on benzodioxole improve target affinity by enhancing π-stacking in hydrophobic kinase pockets .
  • Substituent Position : Meta-substitutions (vs. para) reduce off-target effects on unrelated kinases (e.g., EGFR, PDGFR) .
  • Ring-Opening Derivatives : Replacing benzodioxole with smaller heterocycles (e.g., triazoles) may alter selectivity profiles .

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